molecular formula C25H18ClN3O2 B11560543 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B11560543
M. Wt: 427.9 g/mol
InChI Key: RZFBEDAXWJNGJK-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-(3-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole moiety, a chlorophenyl group, and a furan ring, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H18ClN3O2/c1-15-9-10-17(24-27-19-7-2-3-8-20(19)28-24)14-21(15)29-25(30)23-12-11-22(31-23)16-5-4-6-18(26)13-16/h2-14H,1H3,(H,27,28)(H,29,30)

InChI Key

RZFBEDAXWJNGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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